(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Myeloperoxidase Inhibitor Anti-inflammatory Enzyme Inhibition

Procure the unsubstituted 4-aminochalcone core (CAS 2403-30-7) as a definitive baseline for medicinal chemistry and biological screening. It is a validated potent MPO inhibitor (IC50 0.265 µM), a broad-spectrum antimicrobial reference (0.25-0.5 mg/mL), and an antiproliferative benchmark (HeLa IC50 22.75 µg/mL). Its specific 4-amino substitution confers a distinct target profile versus nitro/acetamido analogs, ensuring reproducible results. Ideal for inhibitor screening, cytotoxicity studies, and chalcone structure-activity relationship (SAR) research.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 2403-30-7
Cat. No. B1352290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
CAS2403-30-7
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+
InChIKeyVEKSFLTVXIEEAX-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (CAS 2403-30-7): A Core 4-Aminochalcone Scaffold


(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (CAS: 2403-30-7) is the foundational molecule of the 4-aminochalcone class, characterized by an aromatic ketone structure comprising two phenyl rings linked by an α,β-unsaturated carbonyl system [1]. As the unsubstituted 4-aminochalcone core, it serves as a critical reference compound for medicinal chemistry research, with its specific biological activities being the baseline against which more complex derivatives are often compared [1].

Why Substituting (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with Other Chalcones Can Compromise Research Outcomes


The 4-aminochalcone scaffold exhibits distinct biological activities that are not universal across the chalcone class. Its specific substitution pattern directly influences its interaction with molecular targets such as myeloperoxidase (MPO) and its cytotoxic profile [1]. For instance, while the unsubstituted 4-aminochalcone is a potent MPO inhibitor, many natural chalcones are inactive against this target . Furthermore, the amino group on ring A confers a unique toxicological profile compared to acetamido or nitro analogs, making generic substitution untenable for research requiring consistent, reproducible outcomes [1][2].

Quantitative Differentiation Guide for (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (CAS 2403-30-7)


Potent MPO Chlorinating Activity Inhibition Comparable to a Standard Control

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-aminochalcone) exhibits potent inhibition of the chlorinating activity of myeloperoxidase (MPO), an activity that is absent in many natural chalcones [1]. Its inhibitory potency (IC50 = 0.265 ± 0.036 µM) is comparable to that of 5-fluorotryptamine (IC50 = 0.192 ± 0.012 µM), a known potent MPO inhibitor [1].

Myeloperoxidase Inhibitor Anti-inflammatory Enzyme Inhibition

Broad-Spectrum Antimicrobial Activity with Quantified Minimum Inhibitory Concentration (MIC) Range

In a study evaluating novel aminochalcones, 4'-aminochalcone demonstrated broad-spectrum antimicrobial activity, completely limiting the growth of all tested bacterial (E. coli ATCC10536, S. aureus DSM799), yeast (C. albicans DSM1386), and fungal (A. alternata CBS1526, F. linii KB-F1, A. niger DSM1957) strains at a concentration range of 0.25-0.5 mg·mL-1 [1]. While a novel analog (3'-amino-4-benzyloxychalcone) showed a lower MIC of 0.0625 mg·mL-1 specifically against E. coli, 4'-aminochalcone was the only compound in the series to show this level of universal growth inhibition across all diverse pathogens tested [1].

Antimicrobial Antibacterial Minimum Inhibitory Concentration

Cytotoxic Activity in HeLa Cells with Established IC50 and Comparison to Cisplatin

The cytotoxic activity of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one was evaluated against the cervical cancer cell line HeLa using the MTT assay [1]. The compound exhibited moderate cytotoxic activity with an IC50 value of 22.75 ± 19.13 µg/mL, compared to the standard chemotherapeutic agent cisplatin, which had an IC50 of 14.96 ± 1.08 µg/mL in the same assay [1].

Cytotoxicity Anticancer HeLa Cell Line

Validated Research Applications for (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (CAS 2403-30-7)


As a Pharmacological Tool for Studying Myeloperoxidase (MPO)-Driven Inflammation

This compound is a potent and validated inhibitor of the chlorinating activity of myeloperoxidase (MPO), with an IC50 of 0.265 µM [1]. It can be used as a positive control or reference compound in assays designed to evaluate novel MPO inhibitors, as its activity is benchmarked against the known inhibitor 5-fluorotryptamine [1].

As a Reference Compound in Broad-Spectrum Antimicrobial Screening

Given its demonstrated ability to completely inhibit the growth of a wide range of microorganisms (bacteria, yeast, fungi) at a defined concentration (0.25-0.5 mg·mL-1), this compound is a suitable standard for evaluating the spectrum of activity of new antimicrobial chalcone derivatives or other novel agents [2].

As a Cytotoxicity Benchmark in Cervical Cancer (HeLa) Cell Line Research

With a defined IC50 value of 22.75 µg/mL against the HeLa cell line, this compound can serve as an internal control or benchmark when assessing the antiproliferative activity of new chemical entities, allowing for cross-study comparison relative to cisplatin [3].

Technical Documentation Hub

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